molecular formula C11H15BrN2O3S B5227598 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide

Cat. No. B5227598
M. Wt: 335.22 g/mol
InChI Key: HXCHXSUYCAASQX-UHFFFAOYSA-N
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Description

N2-[(4-bromophenyl)sulfonyl]-N2-ethyl-N1-methylglycinamide is a complex organic molecule characterized by the presence of a sulfonyl group attached to a bromophenyl ring and a glycinamide moiety modified with ethyl and methyl groups. Such compounds are of interest due to their potential utility in organic synthesis, medicinal chemistry, and material science, particularly in the development of novel chemical entities with unique physical and chemical properties.

Synthesis Analysis

The synthesis of complex molecules like N2-[(4-bromophenyl)sulfonyl]-N2-ethyl-N1-methylglycinamide often involves multi-step organic reactions. Related compounds have been synthesized using 1,3-dipolar cycloaddition reactions (Petrov, Kalyazin, & Somov, 2021) and visible-light-promoted radical (phenylsulfonyl)methylation reactions (Liu & Li, 2016).

Molecular Structure Analysis

Molecular structure analysis of sulfonyl-containing compounds reveals intricate bonding patterns and geometric configurations. X-ray crystallography has been utilized to determine the molecular structures, providing insight into the arrangement of atoms and the stereochemistry of such molecules (Murtaza et al., 2012).

Chemical Reactions and Properties

The reactivity of sulfonyl-containing compounds, including those with bromophenyl groups, is significantly influenced by the presence of functional groups. They can undergo various chemical reactions, including sulfonylation, to form products with good selectivity and yields without the need for metal catalysts or oxidants (Dai et al., 2017).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystal structure, are crucial for their application in synthesis and drug design. Detailed analyses can be found through X-ray crystallography and spectroscopic methods, which help understand the compound's stability, conformation, and intermolecular interactions (Alaşalvar et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's structure. Studies have shown how modifications in the sulfonamide group affect the molecule's behavior in biological systems and chemical reactions, offering insights into the design of molecules with desired chemical properties (Chohan & Shad, 2011).

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of enzymes, preventing the synthesis of essential compounds in certain organisms. This is the basis for their use as antibiotics .

Safety and Hazards

Safety and hazard information would depend on the specific compound and its properties. In general, care should be taken when handling any chemical compound. Some sulfonamides are known to have potential side effects when used in medicine, including allergic reactions .

Future Directions

Research into sulfonamides and similar compounds is ongoing, with potential applications in medicine, agriculture, and other fields . The development of new synthesis methods, as well as the discovery of new potential uses for these compounds, are areas of active research .

properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-ethylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c1-3-14(8-11(15)13-2)18(16,17)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCHXSUYCAASQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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